gamma-Glutamylvaline
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-7(13)4-3-6(11)9(14)15/h5-6,8H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKHZVPOOGUCK-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316652 | |
| Record name | γ-Glutamylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2746-34-1 | |
| Record name | γ-Glutamylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Glutamylvaline can be synthesized through the enzymatic reaction involving gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to valine . The reaction conditions typically involve the use of gamma-glutamyl transpeptidase, glutathione, and valine under controlled pH and temperature.
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms that express gamma-glutamyl transpeptidase. The production process includes fermentation, extraction, and purification steps to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamylvaline undergoes various chemical reactions, including hydrolysis, transpeptidation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and gamma-glutamyl transpeptidase to cleave the gamma-glutamyl bond.
Transpeptidation: Utilizes amino acids or short peptides as acceptors for the gamma-glutamyl group transfer.
Oxidation: Can be carried out using oxidizing agents under controlled conditions.
Major Products:
Hydrolysis: Produces gamma-glutamate and valine.
Transpeptidation: Results in the formation of gamma-glutamyl derivatives of other amino acids or peptides.
Oxidation: Leads to the formation of oxidized derivatives of this compound.
Scientific Research Applications
Anti-Inflammatory Properties
Gamma-glutamylvaline has been recognized for its potent anti-inflammatory effects. Research indicates that it can modulate inflammatory responses through several mechanisms:
- Vascular Inflammation : A study demonstrated that γ-glutamylvaline significantly reduces the expression of inflammatory adhesion molecules (VCAM-1 and E-selectin) in human aortic endothelial cells. At a concentration of 1 mM, it decreased the production of pro-inflammatory cytokines IL-8 and IL-6 by approximately 40% and 51%, respectively .
- Gastrointestinal Inflammation : The peptide has shown effectiveness in reducing gastrointestinal inflammation via activation of calcium-sensing receptors (CaSRs). This pathway is crucial in regulating inflammatory responses in various cell types, including endothelial and adipose cells .
- Colitis Models : In vivo studies using mouse models of colitis have indicated that γ-glutamylvaline can ameliorate inflammation induced by dextran sodium sulfate, showcasing its potential for therapeutic applications in gastrointestinal diseases .
Dietary Health Applications
This compound is naturally present in several food sources, particularly legumes such as common beans and soybeans. Its incorporation into diets may confer various health benefits:
- Nutritional Supplementation : Due to its anti-inflammatory properties, γ-glutamylvaline could be used as a dietary supplement to enhance health outcomes related to chronic inflammatory diseases .
- Taste Improvement : The enzymatic synthesis of γ-glutamylvaline has been explored to improve the palatability of bitter amino acids like valine. This application is particularly relevant in food technology, where enhancing flavor profiles can increase consumer acceptance .
Therapeutic Potential
The therapeutic applications of this compound are under investigation, particularly concerning its role in managing inflammatory diseases:
- Chronic Diseases Management : Given its ability to modulate inflammatory pathways, γ-glutamylvaline may hold promise for the management of chronic conditions such as cardiovascular diseases and metabolic disorders .
- Cancer Research : Emerging studies suggest a negative correlation between levels of γ-glutamylvaline and certain cancer risks, indicating potential for further research into its protective effects against cancer development .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application:
- Calcium-Sensing Receptors (CaSRs) : The activation of these receptors by γ-glutamylvaline plays a pivotal role in mediating its anti-inflammatory effects. This interaction suggests a complex signaling cascade that warrants further exploration .
- Enzymatic Synthesis : The production of γ-glutamylvaline through enzymatic pathways highlights its biotechnological relevance. Bacterial gamma-glutamyl transpeptidase has been identified as a key enzyme in synthesizing this dipeptide, suggesting industrial applications in food and pharmaceutical sectors .
Mechanism of Action
Gamma-Glutamylvaline exerts its effects through the activation of the calcium-sensing receptor (CaSR). This receptor is involved in the regulation of cellular homeostasis, inflammation, and metabolic pathways. The activation of CaSR by this compound modulates the production of pro-inflammatory cytokines and enhances the expression of anti-inflammatory markers . The compound also influences the cross-talk between Wnt and PPARγ pathways, which are crucial for adipocyte function and inflammation regulation .
Comparison with Similar Compounds
Structural and Functional Overview
Gamma-glutamyl amino acids share a common gamma-glutamyl linkage but differ in their conjugated amino acids. Key compounds include:
- γ-glutamylleucine
- γ-glutamylisoleucine
- γ-glutamylmethionine
- γ-glutamylphenylalanine
- γ-glutamyltyrosine
All are products of GGT-mediated glutathione breakdown and participate in redox homeostasis and amino acid metabolism .
Metabolic Pathways and Physiological Roles
Disease Associations and Biomarker Potential
γ-glutamylvaline :
- Knee Osteoarthritis (KOA) : Inversely correlated with biopsychosocial factors (e.g., fear of movement) .
- Sepsis : Reduces pro-inflammatory cytokines (TNF-α, IL-6) in murine models .
- Traumatic Brain Injury : Plasma levels decrease, indicating disrupted glutathione recycling .
- Reproductive Health : Elevated in aged follicular fluid, impairing oocyte quality .
γ-glutamylleucine :
γ-glutamylmethionine :
Contrasting Trends in Pathologies
Key Research Findings and Implications
- Shared Mechanisms: All gamma-glutamyl amino acids are regulated by GGT1 and reflect glutathione metabolism status. Their levels fluctuate in response to oxidative stress, infection, and cancer .
- Divergent Roles : While γ-glutamylvaline is prominently linked to inflammation and chronic pain, γ-glutamylmethionine and γ-glutamylleucine show stronger associations with specific cancers and infections.
- Clinical Utility : γ-glutamylvaline’s broad associations make it a versatile biomarker for oxidative stress-related conditions, whereas other gamma-glutamyl compounds may serve as niche indicators (e.g., γ-glutamylmethionine in chemical exposure monitoring) .
Biological Activity
gamma-Glutamylvaline (γ-EV) is a dipeptide formed from the amino acids gamma-glutamate and valine. It is recognized for its potential biological activities, particularly in cellular signaling, metabolism, and as a product of protein catabolism. This article delves into the biological activity of γ-EV, exploring its metabolic pathways, physiological roles, and implications in health and disease based on diverse sources.
Metabolic Pathways
γ-EV is synthesized through various enzymatic reactions involving glutamate and valine. The primary pathways include:
- Glutamate-Cysteine Ligase (GCL) Pathway :
- γ-Glutamyltransferase (GGT) Pathway :
- Glutathione Synthetase (GS) Interaction :
Physiological Roles
γ-EV exhibits several biological activities that may influence health:
- Cell Signaling : As a dipeptide, γ-EV may act as a signaling molecule within cells, potentially modulating various metabolic pathways.
- Antioxidant Properties : Dipeptides like γ-EV are implicated in antioxidant defense mechanisms due to their involvement in GSH metabolism .
- Nutritional Aspects : γ-EV has been shown to be non-toxic at concentrations up to 5 mM in intestinal cell models (Caco-2), indicating its potential as a dietary peptide with health benefits .
Research Findings
Recent studies have highlighted the significance of γ-EV in various contexts:
- Transport Mechanisms : Research indicates that γ-EV can be effectively transported across intestinal barriers, suggesting its bioavailability and potential role in nutrition .
- Association with Disease : Elevated levels of γ-glutamyl compounds have been correlated with various diseases, including metabolic syndrome and liver dysfunctions. For instance, elevated gamma-glutamyl transferase (GGT) levels have been linked to advanced colorectal adenoma .
Case Studies
A notable case study involved a young male with elevated GGT levels found incidentally during routine medical examinations. Despite normal liver function tests, persistent elevation raised concerns about underlying metabolic issues potentially linked to dipeptide metabolism .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O₄ |
| Molecular Weight | 173.19 g/mol |
| Solubility | 9.02 g/L |
| Toxicity | Non-toxic at ≤ 5 mM |
| Biological Role | Antioxidant, signaling |
Q & A
Q. What are the standard analytical methods for detecting and quantifying gamma-glutamylvaline in biological samples?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for small peptides. Key parameters include:
- Chromatographic separation : Reverse-phase columns (e.g., C18) with mobile phases of water/acetonitrile and 0.1% formic acid.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Validation : Calibration curves using isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects . Studies such as those by the University of Georgia employed metabolomic workflows to identify this compound in human plasma, emphasizing pre-analytical stability (e.g., immediate freezing at -80°C to prevent degradation) .
Q. What biological pathways involve this compound, and how are they typically studied?
this compound is linked to the gamma-glutamyl cycle , which regulates glutathione (GSH) synthesis and redox homeostasis. Key approaches include:
- In vitro assays : Measuring intracellular GSH/GSSG ratios in cell lines (e.g., endothelial cells) after this compound exposure.
- Oxidative stress markers : Correlating this compound levels with 8-isoprostane (lipid peroxidation marker) or catalase activity .
- Knockdown models : Silencing gamma-glutamyl transferase (GGT) to assess impacts on peptide accumulation .
Q. What are the known associations between this compound and age-related metabolic changes?
Metabolomic profiling in aging populations reveals elevated this compound in follicular fluid and serum, suggesting its role as a marker of oxidative stress accumulation . For example, in oocyte studies, higher levels correlated with reduced glutathione recycling capacity, impacting mitochondrial function . In sarcopenia, reduced this compound levels were tied to dysregulated branched-chain amino acid (BCAA) metabolism, potentially originating from gut microbiota shifts .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound’s dual role as a protective factor (e.g., in psoriasis) and a risk marker (e.g., in arterial stiffness)?
Contradictions may arise from context-dependent mechanisms :
- Concentration thresholds : Dose-response studies in animal models (e.g., varying dietary this compound intake) to identify pro- or antioxidant effects.
- Tissue specificity : Spatial metabolomics (e.g., MALDI imaging) to compare peptide levels in skin vs. vascular tissues .
- Microbiota interactions : Cohorts stratified by gut microbiome composition (e.g., Prevotella copri abundance) to assess microbial modulation of systemic effects . The University of Georgia’s longitudinal plans ( ) highlight the need for time-resolved data to resolve causality.
Q. What experimental designs are optimal for establishing causal relationships between this compound exposure and physiological outcomes like arterial stiffness?
- Controlled dietary interventions : Human trials with this compound-enriched diets (e.g., broth additives) paired with pulse-wave velocity (PWV) measurements for arterial stiffness .
- Genetic models : Knockout mice for GGT or glutathione synthetase to isolate this compound’s role independent of broader redox pathways .
- Multi-omics integration : Combining metabolomics with proteomics (e.g., collagen remodeling markers) and transcriptomics (e.g., NF-κB activation) to identify mechanistic networks .
Q. How should researchers adjust for confounding variables when analyzing this compound’s associations with disease endpoints in observational studies?
Key covariates include:
- Dietary intake : Quantified via food frequency questionnaires, focusing on processed foods containing flavor enhancers .
- Microbiota composition : 16S rRNA sequencing to account for microbial this compound metabolism .
- Redox status : Adjusting for GSH/GSSG ratios or urinary 8-OHdG (DNA oxidation marker) in statistical models . Studies must report unadjusted and fully adjusted correlation coefficients, as in ’s metabolomic association tables.
Q. What integrative approaches can elucidate this compound’s interactions with gut microbiota in metabolic diseases?
- Gnotobiotic models : Colonizing germ-free mice with defined microbial communities (e.g., Bacteroides spp.) to test this compound biotransformation.
- Metagenomics : Identifying bacterial genes (e.g., GGT homologs) responsible for peptide metabolism .
- Fecal metabolomics : Correlating this compound levels with microbial diversity indices in sarcopenia or obesity cohorts .
Methodological Considerations
Q. How does this compound’s stability in biological matrices affect measurement reproducibility?
Pre-analytical factors are critical:
- Sample collection : Use EDTA plasma (not serum) to inhibit peptidases.
- Storage : Immediate snap-freezing to prevent enzymatic degradation.
- Matrix effects : Spike-and-recovery experiments to validate LC-MS/MS accuracy across tissues (e.g., plasma vs. synovial fluid) .
Q. What mechanistic studies are needed to resolve this compound’s dual role in inflammation modulation?
- Cellular models : Treating keratinocytes (psoriasis) or vascular smooth muscle cells (arterial stiffness) with this compound to map cytokine profiles (e.g., IL-17 vs. TNF-α).
- Pathway inhibition : Using GGT inhibitors (e.g., acivicin) to block this compound generation and observe downstream redox changes .
- Epigenetic analyses : ChIP-seq for Nrf2 binding to antioxidant response elements (AREs) after peptide exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
